N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrrolopyrazine core structure, which is fused with two 3,4,5-trimethoxyphenyl groups . Compounds with similar structures have been studied for their potential anticancer activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a series of 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .Scientific Research Applications
Regioselective Synthesis and Computational Analysis
A study by Sanad et al. (2021) on bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer provides insights into regioselective synthesis techniques. Computational tools like DFT calculations were employed to predict the regioselectivity of synthesis protocols, which might be applicable in manipulating the structure of N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazine-2(1H)-carboxamide for specific applications (Sanad, Ahmed, Mekky, & Abdallah, 2021).
Coordination Chemistry for Material Science
Research by Singh and Mukherjee (2005) on bivalent nickel and copper complexes with pyrazine-amide-thioether coordination discusses the synthesis and properties of complexes that stabilize trivalent nickel. This study underlines the importance of pyrazine derivatives in developing coordination complexes with potential applications in material science and catalysis (Singh & Mukherjee, 2005).
Fluorescent Tracer Agents for Medical Applications
Rajagopalan et al. (2011) explored hydrophilic pyrazine dyes as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR). Their findings suggest that pyrazine derivatives can be valuable in developing diagnostic tools in healthcare (Rajagopalan et al., 2011).
Electrochromic Materials
A study on donor-acceptor polymeric electrochromic materials employing pyrazine derivatives highlights their potential in NIR electrochromic devices. This research indicates the application of pyrazine derivatives in developing new materials for electronic and optoelectronic devices (Zhao et al., 2014).
Mechanism of Action
Target of Action
Compounds with similar structures have shown anticancer activity against mcf-7 and a549 cell lines . These cell lines are commonly used in research as models for breast and lung cancer, respectively .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit anticancer activity . They interact with their targets, leading to changes that inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
Compounds with similar structures have been found to alter the mitochondrial membrane potential (mmp) and significantly reduce the reactive oxygen species (ros) levels in lung cancer cells . This suggests that these compounds may affect the mitochondrial apoptotic pathway, leading to cell death .
Result of Action
Compounds with similar structures have been found to exhibit anticancer activity . They have been shown to inhibit the growth and proliferation of cancer cells , suggesting that N,1-bis(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide may have similar effects.
properties
IUPAC Name |
N,1-bis(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O7/c1-31-19-12-16(13-20(32-2)24(19)35-5)23-18-8-7-9-28(18)10-11-29(23)26(30)27-17-14-21(33-3)25(36-6)22(15-17)34-4/h7-9,12-15,23H,10-11H2,1-6H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKOTZGTNQQLKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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